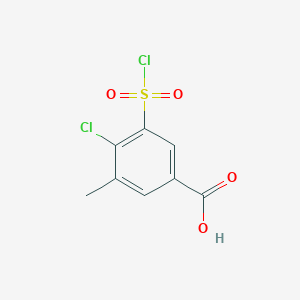

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid

Description

Properties

IUPAC Name |

4-chloro-3-chlorosulfonyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXKUHAQOFLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-chloro-5-methylbenzoic acid

- Reactants: 4-chloro-5-methylbenzoic acid and chlorosulfonic acid.

- Reaction conditions: Heating the mixture at approximately 140 °C for 4 to 6 hours.

- Procedure: The acid is mixed with an excess of chlorosulfonic acid and heated to ensure substitution of the sulfonyl chloride group at the 3-position.

- Work-up: After completion, the reaction mixture is carefully poured into crushed ice to quench unreacted chlorosulfonic acid and precipitate the product.

- Isolation: The solid this compound is collected by filtration, washed with water to remove residual acid, and dried.

This method is adapted from procedures used for similar compounds such as 4-chloro-3-(chlorosulfonyl)benzoic acid and its derivatives, as described in patent US3203987A.

Purification and Further Processing

- The crude product is often dissolved in an organic solvent such as ether.

- The solution is washed with water to remove impurities.

- Drying agents like calcium chloride are used to remove moisture.

- The solvent is removed by distillation under reduced pressure to yield a purified solid.

Conversion to Derivatives and Related Intermediates

This compound serves as a precursor for the synthesis of benzoyl chlorides and sulfamoyl derivatives.

- Formation of benzoyl chloride: Treatment with thionyl chloride (SOCl2) under reflux for several hours converts the carboxylic acid group to the acid chloride, yielding 4-chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride.

- Amination reactions: Reaction with aqueous methylamine or other amines at room temperature leads to substitution of the chlorosulfonyl group, forming sulfamoyl derivatives such as 4-chloro-3-(methylsulfamoyl)-5-methylbenzoic acid.

These downstream transformations are essential for preparing functionalized benzamides and related compounds for pharmaceutical and agrochemical applications.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up using continuous flow reactors to improve safety and control.

- Advantages of continuous flow: Precise temperature control, efficient mixing, and safer handling of corrosive chlorosulfonic acid.

- Typical parameters: Reaction temperatures maintained around 130-150 °C, residence times optimized for complete chlorosulfonation.

- Product isolation: Similar quenching with ice-water, filtration, and washing steps are employed.

This approach enhances yield and purity while minimizing hazardous exposure and waste.

Data Summary Table of Preparation Parameters

Research Findings and Notes

- The chlorosulfonation reaction is highly sensitive to temperature and reagent ratios; excessive heating or insufficient chlorosulfonic acid leads to incomplete substitution or side reactions.

- The quenching step with ice-water is critical to decompose unreacted chlorosulfonic acid and prevent over-chlorosulfonation or degradation.

- Purification by ether extraction and drying is necessary to remove acidic impurities and moisture that can affect downstream reactions.

- The methyl group at the 5-position remains stable under chlorosulfonation conditions, allowing selective functionalization.

- The chlorosulfonyl group is a versatile handle for nucleophilic substitution, enabling synthesis of a wide range of sulfamoyl derivatives.

- Industrial continuous flow processes reduce reaction times and improve reproducibility compared to batch methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and chlorosulfonyl groups participate in nucleophilic substitution reactions.

Chloro Group Substitution

-

Reacts with amines (e.g., ethylenediamine) in polar aprotic solvents like dichloromethane to form amino derivatives.

-

Example: Substitution with aniline yields 4-anilino-3-(chlorosulfonyl)-5-methylbenzoic acid.

Chlorosulfonyl Group Substitution

-

The chlorosulfonyl group (-SO₂Cl) reacts with alcohols or amines to form sulfonate esters or sulfonamides, respectively.

-

For sulfonamide synthesis, reactions with primary/secondary amines (e.g., piperidine) in tetrahydrofuran (THF) at 0–25°C produce sulfonamides.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under standard conditions:

-

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.

-

Subsequent reaction with alcohols (e.g., methanol, ethanol) produces methyl or ethyl esters.

-

Example: Reaction with methanol yields methyl 4-chloro-3-(chlorosulfonyl)-5-methylbenzoate.

Hydrolysis Reactions

Chlorosulfonyl Group Hydrolysis

-

In aqueous acidic or basic conditions, the -SO₂Cl group hydrolyzes to -SO₃H.

-

Acidic hydrolysis (e.g., H₂O/HCl) yields 4-chloro-3-sulfo-5-methylbenzoic acid.

Carboxylic Acid Derivative Hydrolysis

-

Esters or amides revert to the parent acid under hydrolytic conditions (e.g., NaOH/H₂O or HCl/H₂O).

Electrophilic Aromatic Substitution

The methyl group directs electrophilic substitution at the para position relative to itself:

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 6-position .

-

Halogenation (e.g., bromination) occurs under FeBr₃ catalysis .

Reduction Reactions

Scientific Research Applications

Pharmaceutical Development

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in developing drugs that target specific biological pathways.

- Case Study: It has been employed in synthesizing indapamide, a medication used for hypertension and edema management. The compound's unique functional groups enhance its reactivity, making it suitable for further transformations into active pharmaceutical ingredients (APIs) .

Agrochemical Synthesis

This compound serves as a building block in agrochemicals, including herbicides and insecticides. Its chlorosulfonyl group is particularly valuable for enhancing the biological activity of these chemicals.

- Example Application: In the formulation of selective herbicides, the compound's ability to modify plant metabolism is exploited to improve efficacy while minimizing environmental impact .

Enzyme Inhibition Studies

In biochemical research, this compound is used to investigate enzyme inhibition mechanisms. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, providing insights into enzyme function and regulation.

- Research Insight: Studies have demonstrated its potential as an inhibitor for specific enzymes involved in metabolic pathways, contributing to the understanding of drug interactions at the molecular level .

Production of Specialty Chemicals

The compound is also applied in manufacturing specialty chemicals, including dyes and pigments. Its reactive functional groups facilitate various chemical reactions necessary for producing complex organic molecules.

| Application Area | Specific Use Case |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Building block for herbicides/insecticides |

| Biochemical Research | Enzyme inhibitor studies |

| Specialty Chemicals | Production of dyes and pigments |

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid involves its interaction with nucleophiles due to the presence of electrophilic chloro and chlorosulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Chloro-3-(chlorosulfonyl)benzoic Acid (CAS 2494-79-3)

- Structure : Lacks the methyl group at position 5.

- Applications : Intermediate for Bumetanide (diuretic) and Clopamide (antihypertensive) .

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid (CAS 1242339-88-3)

- Structure : Replaces the 4-chloro group with fluoro .

- Impact of Fluorine : Increases electronegativity, enhancing metabolic stability and polarity. This substitution is common in drug design to improve bioavailability .

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid (CAS 22892-95-1)

- Structure: Substitutes the methyl group with a nitro (-NO₂) group.

- Properties : The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~1.5 vs. ~2.8 for the methyl analog) and reactivity in reduction or substitution reactions .

- Safety : Classified with hazard statements H314 (causes severe skin burns) and H290 (corrosive to metals) .

Functional Group Modifications

2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic Acid (CAS 68592-12-1)

- Structure : Contains an additional benzoyl group.

- Application : Precursor to Chlortalidone , a diuretic. The extended aromatic system enhances π-π stacking interactions in biological targets .

4-Chloro-3-sulfamoylbenzoic Acid

Positional Isomerism

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid (CAS 926264-75-7)

Structural and Pharmacological Implications

Table 1: Comparative Analysis of Key Compounds

Key Findings

Electron-Withdrawing Effects : Nitro and chlorosulfonyl groups enhance reactivity, making these compounds versatile intermediates for sulfonamide derivatives.

Safety Profiles: Compounds with -SO₂Cl or -NO₂ groups require stringent handling due to corrosivity and toxicity .

Biological Activity

Overview

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid (CAS No. 1423024-38-7) is an organic compound characterized by the presence of both chloro and chlorosulfonyl functional groups on a benzoic acid derivative. This unique structure contributes to its biological activity, particularly its interactions with nucleophiles and potential applications in medicinal chemistry.

- Molecular Formula : C8H6Cl2O4S

- Molecular Weight : 251.1 g/mol

- Structure : The compound features a chlorosulfonyl group (-SO2Cl) and a chloro group (-Cl) attached to the aromatic ring, which enhances its electrophilic character.

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to react with nucleophiles such as amino acids, proteins, and other biomolecules. This interaction can lead to:

- Nucleophilic Substitution Reactions : The chloro and chlorosulfonyl groups can be substituted by various nucleophiles, potentially inhibiting enzyme activity or altering receptor functions.

- Formation of Derivatives : The compound can undergo reduction and oxidation reactions, leading to the formation of biologically active derivatives that may exhibit enhanced pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that sulfonamide derivatives can inhibit the growth of Gram-positive bacteria, suggesting that this compound may also possess similar activities .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Enterococcus faecium | 10 |

| Compound C | Bacillus subtilis | 9 |

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have demonstrated that certain derivatives of this compound can induce cytotoxic effects in various cell lines. These studies are crucial for evaluating the safety profile of compounds intended for therapeutic use .

Case Studies

- Immunostimulatory Potential : In murine studies, compounds derived from similar scaffolds were evaluated for their ability to enhance immune responses. The incorporation of such compounds as adjuvants showed promise in boosting antigen-specific antibody titers when used alongside established adjuvants like monophosphoryl lipid A (MPLA) .

- Toxicological Assessments : In vivo studies have been conducted to assess the toxicity profile of related compounds in animal models. Results indicated that while some derivatives exhibited moderate toxicity, others showed significantly lower toxicity compared to their parent compounds .

Research Applications

This compound is explored for various applications:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors.

- Chemical Synthesis : Utilized in the development of agrochemicals and dyes due to its reactive functional groups.

- Biological Research : Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Q & A

Q. Primary Techniques :

- ¹H/¹³C NMR : Distinct signals for the methyl group (~δ 2.3 ppm in ¹H NMR), sulfonyl chloride (SO₂Cl, δ 120–130 ppm in ¹³C NMR), and carboxylic acid protons (broad signal at δ 10–13 ppm) .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and 1370/1180 cm⁻¹ (SO₂ asymmetric/symmetric stretching) confirm functional groups .

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA (70:30) effectively separate impurities, with retention times around 8–10 minutes .

Basic: How is this compound utilized in pharmaceutical synthesis, particularly for diuretics?

This compound is a key intermediate in synthesizing Bumetanide , a high-ceiling diuretic. The sulfonyl chloride group reacts with amines (e.g., 3-aminobenzoic acid derivatives) to form sulfonamide linkages, critical for renal sodium transport inhibition .

Example Protocol :

Coupling : React the sulfonyl chloride with 3-aminobenzoic acid in THF at 25°C for 2 hours.

Purification : Crystallize the product from ethanol/water (yield: 65–75%) .

Advanced: How can researchers optimize reaction yields when sulfonation yields are inconsistent?

Q. Troubleshooting Strategies :

- Catalyst Screening : FeCl₃ or AlCl₃ (5 mol%) can enhance sulfonation efficiency by stabilizing intermediates .

- Temperature Gradients : Gradual warming (0°C → 25°C) post-reaction minimizes side reactions.

- Byproduct Analysis : Use LC-MS to detect over-sulfonated derivatives (e.g., disulfonyl chlorides), which indicate excess ClSO₃H .

Data Insight : Pilot studies show yields improve from 50% to 80% when FeCl₃ is added .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic centers. The sulfonyl chloride group has a high partial positive charge (+0.82), making it susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates. Polar aprotic solvents stabilize transition states, accelerating substitutions .

Advanced: How can researchers resolve contradictions in reported byproduct profiles during synthesis?

Q. Analytical Workflow :

Hypothesis Testing : Compare byproducts under varying conditions (e.g., ClSO₃H excess vs. stoichiometric).

LC-MS/MS : Identify m/z peaks corresponding to disulfonated (m/z 365) or hydrolyzed (m/z 215) derivatives .

Kinetic Studies : Monitor reaction progress via in-situ IR to pinpoint when byproducts form.

Case Study : A 2024 study found that >90% purity is achievable by limiting reaction time to 3 hours and using anhydrous ClSO₃H .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.